N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide
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Overview
Description
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide typically involves the reaction of 5-ethylfuran-2-carbaldehyde with 2,2-dimethylpropylamine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by binding to active sites on target proteins, thereby altering their function .
Comparison with Similar Compounds
N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide can be compared to other furan derivatives, such as:
Acrylfentanyl: Both compounds contain the prop-2-enamide moiety, but acrylfentanyl is an opioid analgesic with a different pharmacological profile.
Osimertinib: This compound also contains the prop-2-enamide group and is used as a medication for non-small-cell lung cancer.
This compound stands out due to its unique combination of the furan ring and the prop-2-enamide group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-6-10-8-9-11(17-10)13(14(3,4)5)15-12(16)7-2/h7-9,13H,2,6H2,1,3-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJIYYPUXIZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C(C)(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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